(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone
Description
This compound is a benzimidazole-piperazine hybrid featuring a 2,6-difluorophenyl methanone scaffold. Its structural complexity arises from the fusion of a benzimidazole moiety (a heterocyclic aromatic system with two nitrogen atoms) linked via a methyl-piperazine bridge to a fluorinated aromatic ketone. This design combines pharmacophoric elements associated with kinase inhibition, antimicrobial activity, and CNS modulation, depending on substituent interactions and spatial orientation .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c20-13-4-3-5-14(21)18(13)19(26)25-10-8-24(9-11-25)12-17-22-15-6-1-2-7-16(15)23-17/h1-7H,8-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVCECDFJXMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Difluorophenyl Group: The final step involves the acylation of the piperazine-benzimidazole intermediate with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Alcohol derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts .
Biology
Biologically, the compound exhibits significant antimicrobial and antiviral activities. It has been studied for its potential to inhibit the growth of various bacterial and viral strains, making it a candidate for new antibiotic and antiviral drugs .
Medicine
In medicine, the compound’s anticancer properties are of particular interest. It has shown efficacy in inhibiting the proliferation of cancer cells by targeting specific molecular pathways involved in cell division and apoptosis .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application in various formulations .
Mechanism of Action
The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets. The benzimidazole core is known to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division . The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability . The difluorophenyl group contributes to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include benzimidazole derivatives and piperazine-linked fluorinated aryl ketones. Below is a comparative analysis based on structural features, physicochemical properties, and biological activity:
Table 1: Structural and Functional Comparison
Notes:
- Lipophilicity (LogP): The target compound’s higher LogP (~3.2) compared to pyrazole analogs (~2.8) suggests enhanced membrane permeability, critical for CNS-targeting agents .
- Fluorination Impact: The 2,6-difluorophenyl group in both the target compound and its pyrazole analog improves metabolic stability by resisting cytochrome P450 oxidation, a feature absent in non-fluorinated benzimidazole derivatives .
- Biological Activity: While the pyrazole analog exhibits broad-spectrum antimicrobial effects, the benzimidazole-piperazine hybrid’s activity is theorized to target kinases (e.g., JAK/STAT pathways) due to its resemblance to known kinase inhibitors like ruxolitinib .
Key Structural Differences
- Linker Flexibility: The methylpiperazine bridge in the target compound provides greater conformational freedom compared to rigid dioxolane ethers in other benzimidazole derivatives, enabling adaptation to diverse binding pockets .
Methodological Considerations for Similarity Assessment
Compound similarity is often evaluated using Tanimoto coefficients (2D/3D fingerprints) or pharmacophore mapping . For the target compound:
- Tanimoto Similarity: Scores ~0.65–0.75 with pyrazole-based fluorophenyl analogs (e.g., ), indicating moderate structural overlap but significant functional divergence.
- Pharmacophore Overlap: Shared features include the fluorophenyl ketone (hydrophobic anchor) and basic piperazine nitrogen (hydrogen-bond acceptor), aligning with kinase inhibitor pharmacophores .
Biological Activity
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone is a significant focus in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and as a potential multi-targeted kinase inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis routes, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of the compound features a benzimidazole moiety, which is known for its ability to interact with various biological targets. The piperazine ring enhances membrane permeability, while the difluorophenyl group contributes to its stability and binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O |
| Molecular Weight | 348.44 g/mol |
| CAS Number | 1351647-29-4 |
| IUPAC Name | This compound) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. Key mechanisms include:
- Inhibition of Kinases : The benzimidazole component has been shown to inhibit various tyrosine kinases, which play crucial roles in cancer cell signaling pathways. For instance, studies indicate that it can effectively inhibit EGFR and HER2 kinases, leading to reduced cell proliferation in cancer models .
- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cell lines such as HepG2 (liver cancer) by upregulating pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest at the G1 phase, preventing further progression and division of cancer cells .
Comparative Studies
Comparative studies with similar benzimidazole derivatives have highlighted the unique efficacy of this compound:
| Compound | IC50 (μM) | Target Kinases |
|---|---|---|
| This compound | 10.21 | EGFR, HER2 |
| Compound 6c (3-Br substituted) | 7.82 | EGFR, HER2 |
| Compound 6i (3-F substituted) | 8.45 | mTOR |
These results demonstrate that while other compounds exhibit potent activity, the compound shows comparable or superior efficacy against key targets involved in tumor growth.
Study on HepG2 Cells
A study conducted on HepG2 liver cancer cells revealed that treatment with the compound led to significant cytotoxicity with an IC50 value of approximately 10 μM . The study utilized an MTT assay to quantify cell viability post-treatment and reported a notable increase in apoptotic markers following exposure to the compound .
Multi-Kinase Inhibition
Further investigations into multi-targeted effects showed that this compound not only inhibited EGFR and HER2 but also had significant effects on mTOR signaling pathways. This multi-faceted inhibition suggests its potential as a therapeutic agent capable of addressing multiple pathways involved in cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
